1,6-Dibromonaphthalen-2-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromonaphthalen-2-yl diethylcarbamate is a chemical compound with the molecular formula C16H16Br2NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromonaphthalen-2-yl diethylcarbamate typically involves the bromination of naphthalene followed by the introduction of the diethylcarbamate group. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 1,6-dibromonaphthalene.
Formation of Diethylcarbamate: The 1,6-dibromonaphthalene is then reacted with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromonaphthalen-2-yl diethylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the naphthalene ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced naphthalene derivatives.
Hydrolysis Products: Hydrolysis results in the formation of diethylamine and the corresponding alcohol.
Scientific Research Applications
1,6-Dibromonaphthalen-2-yl diethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Dibromonaphthalen-2-yl diethylcarbamate involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and carbamate group can interact with enzymes, receptors, or other proteins, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromonaphthalene: Lacks the diethylcarbamate group but shares the brominated naphthalene core.
2,6-Dibromonaphthalene: Similar structure but with bromine atoms at different positions.
Naphthalene-2-yl diethylcarbamate: Contains the diethylcarbamate group but lacks bromine atoms.
Uniqueness
1,6-Dibromonaphthalen-2-yl diethylcarbamate is unique due to the presence of both bromine atoms and the diethylcarbamate group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1,6-dibromonaphthalen-2-yl) N,N-diethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2/c1-3-18(4-2)15(19)20-13-8-5-10-9-11(16)6-7-12(10)14(13)17/h5-9H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSFBMKVBLPWQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.